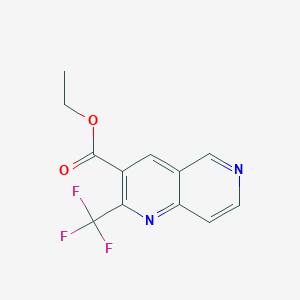

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-5-7-6-16-4-3-9(7)17-10(8)12(13,14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZNCOFZKAEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine class, characterized by the presence of a trifluoromethyl group. This structural feature imparts unique chemical properties that enhance its biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₁H₈F₃N₁O₂

- Molecular Weight : Approximately 273.18 g/mol

- Structure : The trifluoromethyl group increases lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, modulating various enzymatic activities and inhibiting specific biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer potential. Its structural similarity to known pharmacophores allows it to interact with cancer cell signaling pathways. Preliminary studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells . This suggests a mechanism involving the modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the effects of this compound on breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC₅₀ value was determined to be approximately 15 µM, indicating significant potency against these cells .

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate exhibits notable anticancer properties. Its structural similarity to known pharmacophores allows it to interact with various biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit key enzymes in cancer cell metabolism, potentially leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar naphthyridine derivatives have demonstrated effectiveness against a range of bacterial strains, including resistant pathogens. This compound may inhibit bacterial growth by disrupting critical biochemical pathways such as the citric acid cycle through enzyme inhibition .

Neurological Implications

There is growing interest in the effects of this compound on neurological pathways. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. The trifluoromethyl group may enhance binding affinity to neuronal targets, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies have shown that derivatives of naphthyridine can inhibit cancer cell lines effectively. For example, compounds structurally related to this compound exhibited significant cytotoxic effects against breast and lung cancer cells .

- Antimicrobial Efficacy : A comparative study highlighted that naphthyridine derivatives demonstrated superior activity against drug-resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin .

- Neuropharmacological Research : Investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

*Estimated based on formula; exact values may vary.

Key Observations:

- Trifluoromethyl vs. Chlorine : Chlorine substituents (e.g., in ) increase molecular polarity but reduce metabolic stability compared to –CF₃, which offers electronegativity and resistance to oxidation .

- Ring Saturation : Tetrahydro or dihydro modifications (e.g., ) reduce aromaticity, altering electronic properties and binding affinity in biological systems.

- Ester vs. Ketone : The 4-oxo group in introduces hydrogen-bonding capacity, whereas the ethyl ester in the target compound prioritizes hydrolytic activation .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate?

The synthesis of this compound can be achieved via:

- Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron reagents, favored for its functional group tolerance and mild conditions .

- Hydrolysis of esters : Acidic or alkaline hydrolysis of the ethyl ester group to yield the corresponding carboxylic acid derivative, with reaction conditions (e.g., HCl/EtOH reflux) influencing efficiency .

- Deheterylation : Removal of heteroatom-containing substituents (e.g., benzylseleno groups) under acidic conditions to simplify the naphthyridine core .

Q. How is the compound structurally characterized?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To resolve the aromatic naphthyridine core and trifluoromethyl group signals .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray crystallography : Using software like SHELX for crystal structure determination, critical for validating bond angles and substituent positions .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., ester carbonyl stretches) .

Q. What common chemical reactions does this ester undergo?

The compound participates in:

- Substitution reactions : Electrophilic or nucleophilic attacks on the naphthyridine ring, influenced by the electron-withdrawing trifluoromethyl group .

- Oxidation/Reduction : Modifications to the ester or trifluoromethyl group to alter reactivity or solubility .

- Cross-coupling : For derivatization with aryl/heteroaryl groups, as seen in pyrimidine synthesis via iodinated intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling reactivity, while protic solvents (e.g., EtOH) favor hydrolysis .

- Temperature control : Reflux conditions for hydrolysis vs. ambient temperatures for sensitive intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare IR carbonyl peaks with computed spectra .

- Crystallographic validation : Resolve ambiguous NOE signals or tautomeric forms via single-crystal X-ray analysis .

- Isotopic labeling : Use ¹⁹F NMR or ¹³C-labeled analogs to trace trifluoromethyl group behavior in complex mixtures .

Q. What strategies enhance bioactivity through structural modification?

- Ester-to-amide conversion : Replace the ethyl ester with bioactive amides via coupling reactions, as seen in anticancer naphthyridine derivatives .

- Heteroaryl substitutions : Introduce pyridyl or thiazole groups via cross-coupling to improve target binding (e.g., kinase inhibition) .

- Prodrug design : Hydrolyze the ester in vivo to release the carboxylic acid, enhancing solubility and bioavailability .

Q. How can computational methods predict reactivity or biological interactions?

- Density Functional Theory (DFT) : Model electron density maps to predict regioselectivity in substitution reactions .

- Molecular docking : Screen naphthyridine derivatives against protein targets (e.g., antimicrobial enzymes) using software like AutoDock .

- QSAR modeling : Correlate trifluoromethyl group orientation with bioactivity using regression analysis of assay data .

Methodological Considerations

- Handling fluorinated intermediates : Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .

- Crystallization challenges : Optimize solvent polarity (e.g., EtOAc/hexane) to obtain high-quality crystals for X-ray studies .

- Biological assay design : Prioritize cytotoxicity screening (e.g., MTT assays) before mechanistic studies to identify lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.